

A Technical Guide to the Phenolic Content and Antioxidant Activity of Various Malts

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between various **malt** types, their phenolic content, and corresponding antioxidant activities. **Malt**, a primary ingredient in brewing and a valuable component in various food products, is a rich source of bioactive phenolic compounds that contribute significantly to flavor, stability, and potential health benefits. This document provides a comprehensive overview of the current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a valuable resource for research and development.

Introduction to Phenolic Compounds and Antioxidant Activity in Malts

Malt is produced from cereal grains, primarily barley, through a controlled germination process known as **malt**ing. This process, which includes steeping, germination, and kilning, significantly alters the biochemical composition of the grain, leading to the development of enzymes, flavors, and a rich profile of phenolic compounds.[1][2] Phenolic compounds are a diverse group of secondary metabolites in plants that play a crucial role in defense mechanisms and contribute to the sensory characteristics of food and beverages. In **malt**, these compounds are significant contributors to color, taste, and aroma.[1][3]

Furthermore, phenolic compounds are potent antioxidants. Antioxidants are molecules that can prevent or slow down the oxidation of other molecules, which is a chemical reaction that can



produce free radicals, leading to chain reactions that may damage cells. The antioxidant potential of **malt** is largely attributed to its phenolic content, including phenolic acids, flavonoids, and proanthocyanidins.[1][3] Notably, about 80% of the total phenolic compounds in beer are derived from **malt**.[1][3][4] The kilning, or drying and heating, stage of **malt**ing has a profound impact on the final phenolic profile and antioxidant capacity, with higher temperatures often leading to the formation of Maillard reaction products that also exhibit antioxidant properties.[3][5][6]

Quantitative Analysis of Phenolic Content in Various Malts

The total phenolic content (TPC) of **malt** varies significantly depending on the grain type (e.g., barley, wheat), variety, and the **malt**ing process parameters, especially the kilning temperature. Darker **malt**s, which undergo more intense heat treatment, often exhibit higher antioxidant activity, which is not solely due to phenolic compounds but also to the formation of Maillard reaction products.[3][7]

Below are tables summarizing the quantitative data on the phenolic content of various **malt**s from several studies.

Table 1: Total Phenolic Content (TPC) in Different Malt Types



Malt Type	Total Phenolic Content (mg GAE/g DW*)	Reference
Pilsen (Light Malt)	20 ± 1	[7]
Melano	Lower than Pilsen	[7]
Melano 80	Lower than Melano	[7]
Carared	Lower than Melano 80	[7]
Chocolate (Dark Malt)	Significantly lower than light malts	[7]
Black (Dark Malt)	Significantly lower than light malts	[7]
Hull-less Barley Malts	Higher than hulled barley malts	[8]
Wheat Malt	Generally lower than barley malt	[9]

^{*}mg GAE/g DW: milligrams of Gallic Acid Equivalents per gram of dry weight.

Table 2: Concentration of Specific Phenolic Compounds in Barley and Malt (mg/kg DW)



Phenolic Compound	Barley	Malt	Reference
(+)-Catechin	20.8 - 70.4	64 - 604	[10]
(-)-Epicatechin	Not identified	Characteristic	[11][10]
Ferulic Acid	Present	Present (may decrease with high kilning)	[1][5][6]
p-Coumaric Acid	Present	Present	[7][11]
Vanillic Acid	Present	Not identified	[11][10]
Sinapic Acid	Not identified	Characteristic	[11][10]
Prodelphinidin B3	Major contributor to antioxidant activity	Sharply decreases	
Procyanidin B3	Major contributor to antioxidant activity	Sharply decreases	[12]

Antioxidant Activity of Various Malts

The antioxidant activity of **malt**s is commonly assessed using various assays that measure the capacity of the **malt** extract to scavenge free radicals or to reduce oxidizing agents. The most frequently used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay.[13][14][15][16]

The antioxidant activity generally correlates with the total phenolic content; however, the type of phenolic compounds present and the presence of other antioxidant compounds, such as Maillard reaction products, also play a crucial role.[3] Studies have consistently shown that **malt**s subjected to higher kilning temperatures, such as dark **malt**s, exhibit higher antioxidant activity despite having lower levels of certain phenolic acids.[3][7] This suggests a significant contribution from the Maillard reaction products formed during intense heating.[3][6]

Table 3: Antioxidant Activity of Different Malt Types



Malt Type	Antioxidant Activity (Assay)	Observation	Reference
Light Malts (Pilsen, etc.)	DPPH, ABTS, Deoxyribose	Higher activity than dark malts	[7]
Dark Malts (Chocolate, Black)	DPPH, ABTS, Deoxyribose	Lower activity than light malts	[7]
Malts with highest heat treatment	DPPH, ABTS, FRAP, CUPRAC, ORAC	Highest antioxidant activity	[3][13]
Pale Malts (Rapid kilning)	ABTS, FRAP	Higher activity than standard kilning	[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the analysis of phenolic content and antioxidant activity in **malt**s.

Sample Preparation and Extraction of Phenolic Compounds

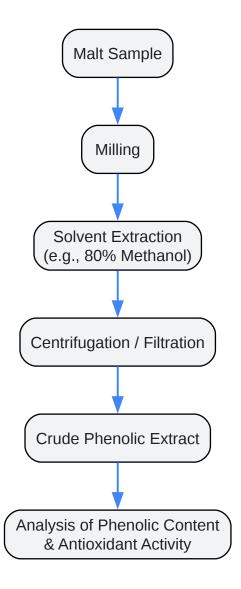
The accurate determination of phenolic content and antioxidant activity begins with a robust and reproducible extraction procedure.

- Milling: The barley or **malt** grains are first milled into a fine powder to increase the surface area for efficient extraction.
- Solvent Extraction: A common method involves extracting the milled sample with a solvent. A
 mixture of methanol and water (e.g., 80% v/v methanol) is frequently used.[1] The mixture is
 typically agitated and left for a period (e.g., overnight) to ensure maximum extraction of
 phenolic compounds.[1]
- Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, which can accelerate the extraction process and improve efficiency.



- Pressurized Liquid Extraction (PLE): This method employs elevated temperatures and pressures to enhance the extraction efficiency of phenolic compounds, particularly proanthocyanidins.[17]
- Solid-Phase Extraction (SPE): Following initial extraction, SPE can be used to clean up the extract and concentrate the phenolic compounds.[17]

Below is a Graphviz diagram illustrating a general workflow for the extraction of phenolic compounds from **malt**.



Click to download full resolution via product page

Caption: A generalized workflow for the extraction of phenolic compounds from **malt** samples.



Determination of Total Phenolic Content (TPC)

The Folin-Ciocalteu method is the most widely used spectrophotometric assay for determining the total phenolic content.

 Principle: The Folin-Ciocalteu reagent contains a mixture of phosphomolybdate and phosphotungstate. In an alkaline medium, phenolic compounds reduce this reagent, resulting in a blue-colored complex. The intensity of the blue color, measured spectrophotometrically (typically at 765 nm), is proportional to the total amount of phenolic compounds present.

Procedure:

- A known volume of the malt extract is mixed with the Folin-Ciocalteu reagent.
- After a short incubation period, a sodium carbonate solution is added to create an alkaline environment.
- The reaction mixture is incubated in the dark for a specific time (e.g., 90 minutes).
- The absorbance of the resulting blue solution is measured.
- A standard curve is prepared using a known concentration of a standard phenolic compound, typically gallic acid.
- The total phenolic content of the sample is expressed as gallic acid equivalents (GAE).[18]

Antioxidant Activity Assays

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an
antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical
form, causing the color to change from violet to yellow. The decrease in absorbance at a
specific wavelength (around 517 nm) is proportional to the radical scavenging activity of the
sample.[14][19]

Procedure:

• A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.



- A known volume of the malt extract is added to the DPPH solution.
- The mixture is incubated in the dark for a set period (e.g., 30 minutes).
- The absorbance of the solution is measured.
- The percentage of DPPH radical scavenging activity is calculated relative to a control (without the sample).[19]
- Principle: The ABTS radical cation (ABTS•+) is generated by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic bluegreen color. Antioxidants in the sample reduce the ABTS•+, causing the color to fade. The decrease in absorbance (typically at 734 nm) is proportional to the antioxidant activity.[14] [15]

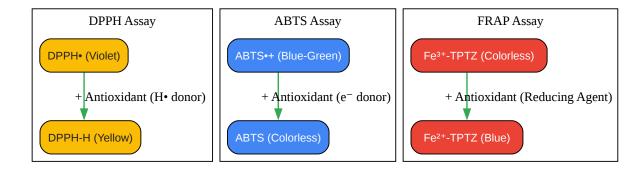
Procedure:

- The ABTS•+ radical cation solution is prepared by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark.
- The ABTS•+ solution is diluted with a suitable buffer to a specific absorbance.
- A known volume of the malt extract is added to the diluted ABTS•+ solution.
- After a specific incubation time, the absorbance is measured.
- The antioxidant activity is often expressed as Trolox equivalents (TEAC), which compares
 the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
 [14]
- Principle: The FRAP assay measures the ability of antioxidants to reduce the ferrictripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at a specific wavelength (around 593 nm) is proportional to the reducing power of the sample.[14][19]
- Procedure:



- The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and ferric chloride solution.
- A known volume of the malt extract is added to the FRAP reagent.
- The reaction mixture is incubated for a specific time.
- The absorbance of the blue-colored solution is measured.
- The results are typically expressed as Trolox equivalents or other standard equivalents.
 [19]

Below is a Graphviz diagram illustrating the signaling pathways of the three common antioxidant assays.



Click to download full resolution via product page

Caption: The reaction principles of the DPPH, ABTS, and FRAP antioxidant activity assays.

Identification and Quantification of Specific Phenolic Compounds

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the gold standard for the separation, identification, and quantification of individual phenolic compounds in **malt** extracts.



- HPLC System: A typical HPLC system consists of a pump, an injector, a column, and a detector.
- Column: A reverse-phase C18 column is commonly used for the separation of phenolic compounds.
- Mobile Phase: A gradient elution with a mixture of two solvents, such as acidified water and acetonitrile or methanol, is often employed to achieve good separation of a wide range of phenolic compounds.[20]
- Detectors:
 - Diode Array Detector (DAD): Provides spectral information for each peak, aiding in compound identification.[11]
 - Mass Spectrometry (MS): Provides structural information and allows for highly sensitive and specific quantification of compounds.[11][21]
- Quantification: The concentration of each phenolic compound is determined by comparing its
 peak area to that of a corresponding analytical standard.

Conclusion

This technical guide has provided a comprehensive overview of the phenolic content and antioxidant activity of various **malts**. The data presented clearly indicates that **malt** is a significant source of natural antioxidants, with the specific profile and activity being heavily influenced by the grain type and the **malt**ing process, particularly the kilning stage. The detailed experimental protocols and visual workflows offer a practical resource for researchers and professionals in the field. Further research into the specific mechanisms of action of **malt**-derived phenolic compounds and their bioavailability will be crucial for fully harnessing their potential in the development of functional foods, beverages, and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Comparative Study on Phenolic Content and Antioxidant Activity of Different Malt Types PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. protmed.uoradea.ro [protmed.uoradea.ro]
- 5. Effect of kilning on the antioxidant and pro-oxidant activities of pale malts PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. recipp.ipp.pt [recipp.ipp.pt]
- 8. agriculturejournals.cz [agriculturejournals.cz]
- 9. Carbohydrates Profile, Polyphenols Content and Antioxidative Properties of Beer Worts
 Produced with Different Dark Malts Varieties or Roasted Barley Grains PMC
 [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of Phenolic Content in Different Barley Varieties and Corresponding Malts by Liquid Chromatography-diode Array Detection-Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fate of polyphenols and antioxidant activity of barley throughout malting and brewing Twistaroma [twistaroma.fr]
- 13. Comparative Study on Phenolic Content and Antioxidant Activity of Different Malt Types PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proanthocyanidins in barley and malt analyzed by pressurized liquid extraction, solidphase extraction and HPLC [bonndoc.ulb.uni-bonn.de]
- 18. mdpi.com [mdpi.com]
- 19. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants PMC [pmc.ncbi.nlm.nih.gov]



- 20. Effect of malt process steps on bioactive properties and fatty acid composition of barley, green malt and malt grains PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influence of Malt Modifications on the Concentrations of Free Phenolic Acids in Wheat and Barley Malts | BrewingScience [brewingscience.de]
- To cite this document: BenchChem. [A Technical Guide to the Phenolic Content and Antioxidant Activity of Various Malts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15192052#phenolic-content-and-antioxidant-activity-of-various-malts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com